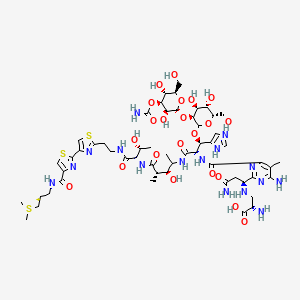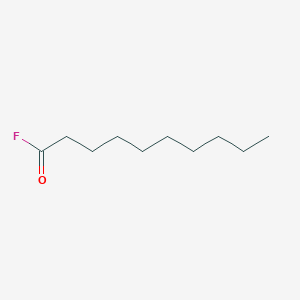
10-Fluorodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Fluorodecanal is an organic compound with the molecular formula C10H19FO. It is a fluorinated derivative of decanal, an aldehyde with a ten-carbon chain. The presence of a fluorine atom at the 10th position significantly alters its chemical properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 10-Fluorodecanal typically involves the fluorination of decanal. One common method is the direct fluorination of decanal using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
10-Fluorodecanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 10-fluorodecanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 10-fluorodecanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
The major products formed from these reactions include 10-fluorodecanoic acid, 10-fluorodecanol, and various substituted derivatives.
Applications De Recherche Scientifique
10-Fluorodecanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of fluorinated substrates.
Mécanisme D'action
The mechanism by which 10-Fluorodecanal exerts its effects is largely dependent on its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. For example, in enzyme-catalyzed reactions, the presence of fluorine can alter the enzyme’s active site interactions, leading to changes in reaction rates and product formation .
Comparaison Avec Des Composés Similaires
10-Fluorodecanal can be compared with other fluorinated aldehydes and decanal derivatives:
Decanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
10-Chlorodecanal: A similar compound with a chlorine atom instead of fluorine, which has different reactivity and applications.
10-Bromodecanal: Another halogenated derivative with distinct chemical properties compared to the fluorinated version.
The uniqueness of this compound lies in the specific effects of the fluorine atom, such as increased metabolic stability and altered reactivity, which are not observed in its non-fluorinated or other halogenated counterparts.
Propriétés
Numéro CAS |
334-65-6 |
|---|---|
Formule moléculaire |
C10H19FO |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
decanoyl fluoride |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 |
Clé InChI |
MXNZLCWRQMCSBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)F |
SMILES canonique |
CCCCCCCCCC(=O)F |
Apparence |
Solid powder |
Key on ui other cas no. |
334-65-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decanal, 10-fluoro-; 10-Fluorodecanal; BRN 1757506; decanoyl fluoride. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


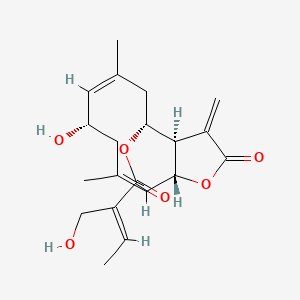
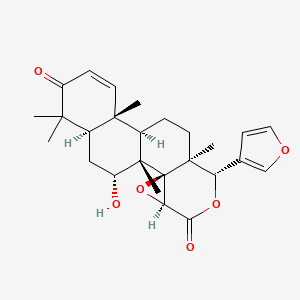
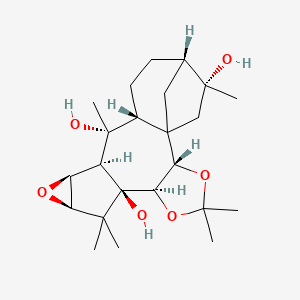
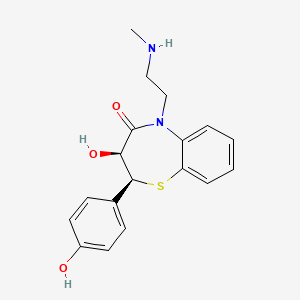
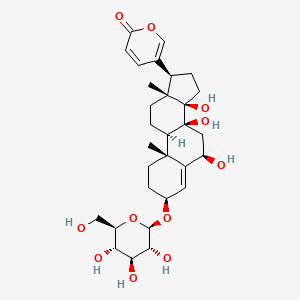
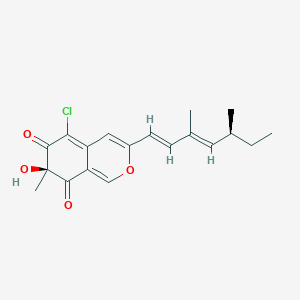
![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)
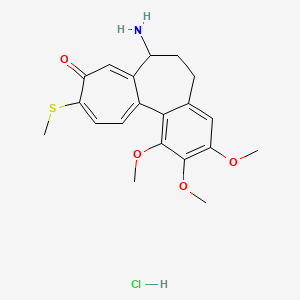
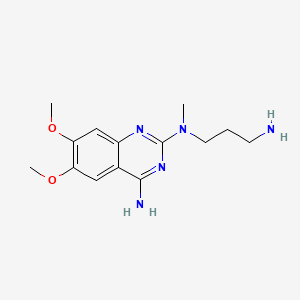
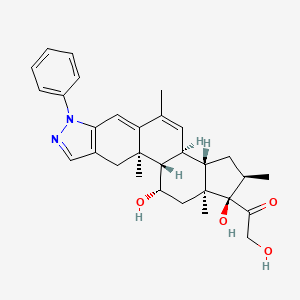
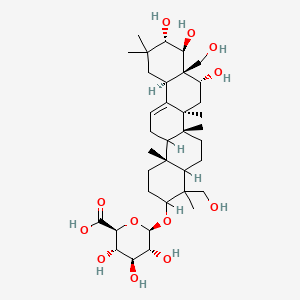
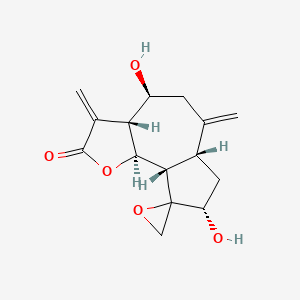
![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)
